molecular formula C6H9N3 B13111826 4-(But-3-en-1-yl)-4H-1,2,4-triazole

4-(But-3-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B13111826
M. Wt: 123.16 g/mol
InChI Key: IDOIOCXBPPLNIV-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a but-3-en-1-yl group. Triazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The but-3-en-1-yl group adds a unique structural element that can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. . This method is favored for its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

4-(But-3-en-1-yl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 4-(But-3-en-1-yl)-1H-1,2,4-triazole
  • 4-(But-3-en-1-yl)-3H-1,2,4-triazole
  • 4-(But-3-en-1-yl)-5H-1,2,4-triazole

Uniqueness

4-(But-3-en-1-yl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted applications .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

4-but-3-enyl-1,2,4-triazole

InChI

InChI=1S/C6H9N3/c1-2-3-4-9-5-7-8-6-9/h2,5-6H,1,3-4H2

InChI Key

IDOIOCXBPPLNIV-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=NN=C1

Origin of Product

United States

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